3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 78235-79-7
VCID: VC13909758
InChI: InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7-
SMILES:
Molecular Formula: C14H13Cl3O
Molecular Weight: 303.6 g/mol

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

CAS No.: 78235-79-7

Cat. No.: VC13909758

Molecular Formula: C14H13Cl3O

Molecular Weight: 303.6 g/mol

* For research use only. Not for human or veterinary use.

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride - 78235-79-7

Specification

CAS No. 78235-79-7
Molecular Formula C14H13Cl3O
Molecular Weight 303.6 g/mol
IUPAC Name 3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
Standard InChI InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7-
Standard InChI Key BVTBDUMXPYRAKW-XFFZJAGNSA-N
Isomeric SMILES CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C
Canonical SMILES CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a strained cyclopropane ring fused with a 2,2-dimethyl group, a 2-chloro-2-(4-chlorophenyl)ethenyl substituent, and a terminal carbonyl chloride functional group. Computational modeling predicts a bond angle distortion of 12° within the cyclopropane ring due to steric interactions between the methyl groups and the ethenyl moiety .

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular formulaC₁₅H₁₃Cl₃O
Molar mass (g/mol)323.62Calculated
Density (g/cm³)1.366 ± 0.06 (predicted)
Boiling point (°C)424.2 ± 40.0 (predicted)
pKa-1.2 (estimated for COCl)Extrapolated

Synthesis and Industrial Production

Precursor Preparation

The synthesis begins with 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS 73610-74-9), which is prepared via a SnCl₄-catalyzed Friedel-Crafts acylation between p-chlorobenzoyl chloride and methyl 3,3-dimethylpent-4-enoate . The intermediate 3,3-dimethyl-4-p-chlorobenzoyl methyl butyrolactone undergoes sequential halogenation with PCl₅ in methanol, yielding 3,3-dimethyl-4,6-dichloro-6-p-chlorophenylhexene methyl acid .

Acyl Chloride Formation

Conversion to the target carbonyl chloride occurs through two primary methods:

  • Thionyl Chloride Method:
    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
    Conducted under reflux in anhydrous toluene at 80°C for 6 hours, achieving 89% conversion efficiency .

  • Oxalyl Chloride Method:
    RCOOH+(COCl)2RCOCl+CO2+CO\text{RCOOH} + (\text{COCl})_2 \rightarrow \text{RCOCl} + \text{CO}_2 + \text{CO}
    Catalyzed by DMF (0.5 mol%) at 25°C, this method minimizes thermal degradation of the cyclopropane ring .

Table 2: Comparative Synthesis Metrics

ParameterThionyl ChlorideOxalyl Chloride
Temperature (°C)8025
Reaction time (hr)612
Purity (%)98.299.5
ByproductSO₂, HClCO, CO₂

Physicochemical Properties

Solubility Profile

The compound demonstrates marked lipophilicity, with solubility parameters of:

  • Water: 2.3 mg/L at 25°C

  • Toluene: 45 g/100 mL

  • Dichloromethane: 68 g/100 mL

This hydrophobic nature necessitates the use of aprotic solvents in synthetic applications. The calculated Hansen solubility parameters (δD = 18.3 MPa¹/², δP = 6.1 MPa¹/², δH = 4.2 MPa¹/²) confirm compatibility with chlorinated solvents .

Thermal Behavior

Differential scanning calorimetry reveals:

  • Glass transition (Tg): -15°C

  • Melting point: 89–92°C (with decomposition)

  • 5% weight loss temperature: 217°C (TGA, N₂ atmosphere)

Applications in Agrochemical Synthesis

Fluorothrin Production

The carbonyl chloride serves as the key electrophile in synthesizing fluorothrin esters through Schotten-Baumann reactions with cyanoalcohols:

RCOCl+HOCH2CF3RCOOCH2CF3+HCl\text{RCOCl} + \text{HOCH}_2\text{CF}_3 \rightarrow \text{RCOOCH}_2\text{CF}_3 + \text{HCl}

This process achieves 92% esterification efficiency when conducted in THF with triethylamine as HCl scavenger .

Cross-Coupling Reactions

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 2.85 (m, 1H, cyclopropane CH), 6.92 (d, J = 16 Hz, 1H, CH=), 7.35–7.48 (m, 4H, ArH)

  • ¹³C NMR: 178.2 ppm (COCl), 140.1 ppm (CCl), 128.6–133.4 ppm (ArC)

  • IR: 1798 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl bend)

Environmental Fate

Biodegradation

Aerobic soil metabolism studies show 50% degradation (DT₅₀) in 38 days, primarily via oxidative cleavage of the cyclopropane ring by Pseudomonas fluorescens strains . The compound’s calculated bioconcentration factor (BCF = 312) indicates moderate bioaccumulation potential.

Hydrolytic Pathways

Pseudo-first-order kinetics at pH 7 (25°C) give a hydrolysis half-life of 14 days, producing the corresponding carboxylic acid as the major degradation product .

Regulatory Status

Global Approvals

  • EPA PC Code: 129009 (pending full registration)

  • EU Annex I Inclusion: Under review (ECHA/PR/21/4567)

  • China ICAMA: Provisional registration for export formulations

Industrial Scale Optimization

Continuous Flow Synthesis

Recent pilot-scale trials demonstrate enhanced safety and yield in tubular reactors:

  • Residence time: 8.5 min

  • Productivity: 2.3 kg/hr

  • Purity: 99.8% (HPLC)

This represents a 40% cost reduction compared to batch processes .

Future Research Directions

Catalytic Asymmetric Synthesis

Emerging methodologies using chiral N-heterocyclic carbene catalysts show promise for enantioselective cyclopropanation, potentially accessing novel stereoisomers with enhanced insecticidal activity .

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 15 min) reduces solvent consumption by 70% while maintaining 95% conversion rates, aligning with ACS Green Chemistry Principles .

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